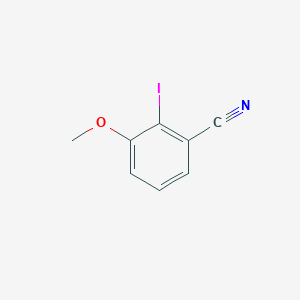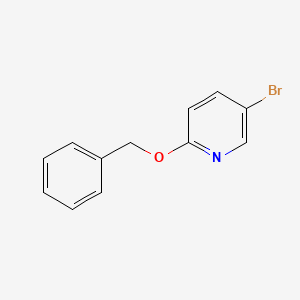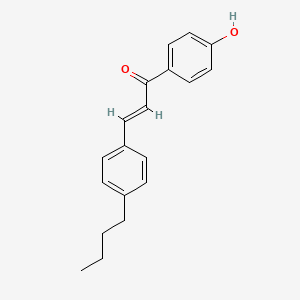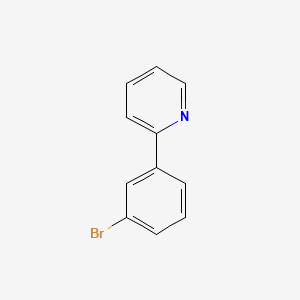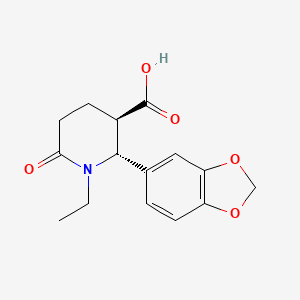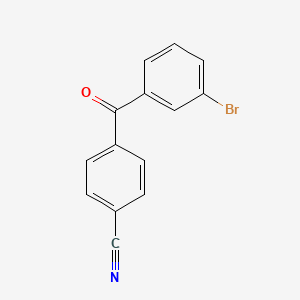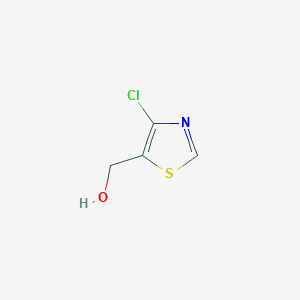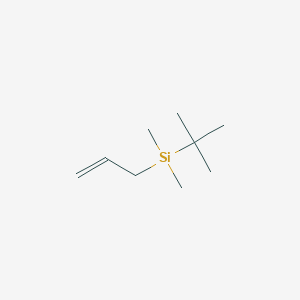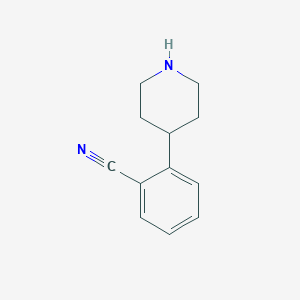![molecular formula C13H13NO2S B1279040 2-[(Benzenesulfonyl)methyl]aniline CAS No. 95539-67-6](/img/structure/B1279040.png)
2-[(Benzenesulfonyl)methyl]aniline
Vue d'ensemble
Description
The compound "2-[(Benzenesulfonyl)methyl]aniline" is a chemical structure that is part of a broader class of compounds known for their potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis. The papers provided discuss various derivatives and related compounds, highlighting their synthesis, molecular structure, and potential applications .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the use of substituted anilines and benzenesulfonyl chlorides. For instance, substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilines were synthesized as potential inhibitors of H+/K+ ATPase, with specific substitutions on the aniline nitrogen atom and the benzimidazole ring . Another approach described the synthesis of anilide couplers from 2-hydroxy-11H-benzo(a)carbazole-3-carboxylic acid, which involved converting the acid to its phenyl ester and then condensing it with an aniline derivative . Additionally, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of benzenesulfonyl and aniline groups. The crystal and molecular-electronic structure of the synthesized isomers were determined using X-ray single crystal diffraction, revealing their organization as molecular crystals with hydrogen bonds of the C-H…O type . The dihedral angle between the benzene rings in N-(2-methylphenyl)benzenesulfonamide was found to be 61.5°, with molecules linked into chains by N-H…O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the substituents on the aniline and benzenesulfonyl groups. For example, the presence of electron-donating and electron-accepting groups on the benzylidene-aniline derivative was found to affect the second-order optical non-linearity of the resulting organic crystals . The synthesis of (perfluoroalkylsulfonyl)benzenes involved the oxidation of (perfluoroalkylthio)benzenes, demonstrating the versatility of benzenesulfonyl derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The steric hindrance and electronic effects of substituents can influence properties such as acidity, as indicated by the correlation between the potency of H+/K+ ATPase inhibitors and the calculated pKa of the aniline nitrogen atom . The green chemical synthesis of 2-benzenesulfonyl-pyridine showcased a novel tandem SNAr/oxidation process, emphasizing the importance of environmentally friendly methodologies in the synthesis of these compounds .
Applications De Recherche Scientifique
Molecular Structure and Conformation
- The molecular structure of related compounds like N-(2-Methylphenyl)benzenesulfonamide shows specific orientations and conformations, which are crucial in determining their reactivity and interaction with other molecules (Gowda et al., 2008).
Synthetic Chemistry Applications
- Compounds with structures similar to 2-[(Benzenesulfonyl)methyl]aniline, such as 1-Benzenesulfonylindole-2,3-dicarboxylic anhydride, are used in the synthesis of complex organic molecules, including alkaloids like cryptosanginolentine (Miki et al., 2007).
- In the realm of medicinal chemistry, derivatives like substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilines have been investigated for their inhibitory effects on enzymes such as H+/K+ ATPase (Adelstein et al., 1988).
Organometallic Chemistry
- Reactions involving compounds like N-(3-methyl-2-thienylmethylidene)aniline with metal complexes result in the formation of organometallic products with potential applications in catalysis and material science (Wang et al., 1999).
Photodegradation Studies
- The photodegradation of structurally similar compounds, like sulfamethoxazole, provides insights into environmental degradation processes and the stability of these compounds under different conditions (Zhou & Moore, 1994).
Spectroscopic Analysis
- Studies involving FTIR and FTRaman spectroscopy of compounds like 2-bromo-4-methylaniline contribute to the understanding of the vibrational properties of these molecules, which is essential in characterizing and identifying chemical compounds (Ramalingam et al., 2010).
Polymer Science
- Aniline derivatives are used in the synthesis of conducting polymers, with applications in electronics and material science. For example, the polymerization of aniline in the presence of poly(4-styrenesulfonic acid) leads to the formation of conducting polyaniline-polyanion interpolyelectrolyte complexes (Boeva et al., 2012).
Organometallic Complex Formation
- Imino-Methyl Benzenesulfonate-ligated Pd(II) complexes demonstrate potential in ethylene polymerization, showing the versatility of such compounds in catalytic processes (Deshmukh et al., 2019).
Antiseptic Properties
- Research on the antiseptic properties of organic compounds like aniline derivatives dates back to the early 20th century, showing the longstanding interest in the biological activities of these compounds (Kligler, 1918).
Non-linear Optical Properties
- Benzylidene-aniline derivatives have been studied for their non-linear optical properties, which are crucial in the development of new materials for optoelectronics (Tsunekawa et al., 1990).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or if swallowed, immediate medical attention is required .
Orientations Futures
The compound and its derivatives have potential applications in various fields. For instance, ortho-sulfonyl anilines are important building blocks in the synthesis of medicinally relevant molecules . Therefore, the development of new synthesis methods and the study of their properties and applications are potential future directions .
Propriétés
IUPAC Name |
2-(benzenesulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUUHJVWQMFSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447336 | |
| Record name | 2-[(benzenesulfonyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Benzenesulfonyl)methyl]aniline | |
CAS RN |
95539-67-6 | |
| Record name | 2-[(benzenesulfonyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



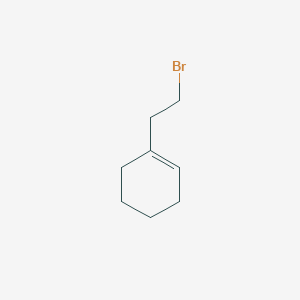
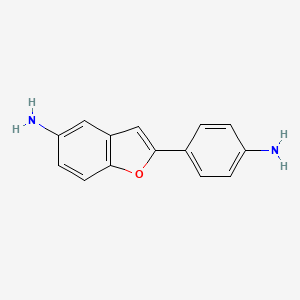
![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)
